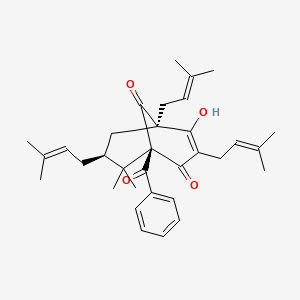

Nemorosone

説明

the major constituent of floral resins of Clusia rosea; structure in first source

Structure

3D Structure

特性

分子式 |

C33H42O4 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC名 |

(1R,5R,7S)-1-benzoyl-4-hydroxy-8,8-dimethyl-3,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |

InChI |

InChI=1S/C33H42O4/c1-21(2)14-16-25-20-32(19-18-23(5)6)28(35)26(17-15-22(3)4)29(36)33(30(32)37,31(25,7)8)27(34)24-12-10-9-11-13-24/h9-15,18,25,35H,16-17,19-20H2,1-8H3/t25-,32+,33-/m0/s1 |

InChIキー |

SYKFHCWMZKYPEA-RFQWPUQQSA-N |

異性体SMILES |

CC(=CC[C@H]1C[C@@]2(C(=C(C(=O)[C@@](C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |

正規SMILES |

CC(=CCC1CC2(C(=C(C(=O)C(C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |

同義語 |

7-epi-nemorosone nemorosone |

製品の起源 |

United States |

Foundational & Exploratory

Nemorosone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone, a bicyclic polyprenylated acylphloroglucinol, has emerged as a promising natural product with significant therapeutic potential, particularly in oncology. First isolated from the floral resins of Clusia species, this compound has garnered considerable attention for its potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for its extraction and purification, a comprehensive summary of its cytotoxic effects, and a detailed exploration of its molecular mechanisms of action, including the induction of apoptosis and ferroptosis. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Discovery and Isolation

This compound was first isolated and characterized by Cuesta-Rubio et al. in 2001 from the floral resin of Clusia rosea[1]. It is a type A polyisoprenylated benzophenone and is the major constituent of the floral resins of this plant.[1][2] The isolation process involves the crystallization of this compound from an ethanol-water solution of the floral resin, followed by purification using chromatographic techniques.

Experimental Protocol: Isolation of this compound from Clusia rosea Floral Resin

This protocol is based on the methods described by Cuesta-Rubio et al. (2001).[1][2]

Materials:

-

Floral resin of Clusia rosea

-

Ethanol (EtOH)

-

Distilled water (H₂O)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: The floral resin of Clusia rosea is collected.

-

Crystallization: The resin is dissolved in a minimal amount of ethanol. Distilled water is then added dropwise until the solution becomes cloudy, inducing the crystallization of this compound. The mixture is allowed to stand to maximize crystal formation.

-

Filtration: The crystallized this compound is collected by filtration and washed with a cold ethanol-water mixture.

-

Purification: The crude this compound is further purified by column chromatography on silica gel.

-

Chromatography: The column is packed with silica gel and equilibrated with hexane. The crude this compound, dissolved in a small amount of hexane-ethyl acetate, is loaded onto the column.

-

Elution: The column is eluted with a gradient of hexane-ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

-

Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Physicochemical Properties and Spectroscopic Data

This compound exists as a mixture of tautomers.[1] Its chemical formula is C₃₃H₄₂O₄.

Spectroscopic Data

-

¹H and ¹³C NMR: The NMR spectra of this compound are complex due to the presence of tautomers. Key chemical shifts in ¹³C NMR include signals in the range of 10-30 ppm for methyl groups, 115-150 ppm for aromatic and alkene carbons, and 170-220 ppm for carbonyl groups.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.[3][4] The fragmentation pathways can provide valuable information for the structural characterization of this compound and its derivatives.[3][4]

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][5][6] This has led to extensive research into its potential as an anticancer agent.

Quantitative Data: IC₅₀ Values of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| HT1080 | Fibrosarcoma | 26.9 | 12 | [5] |

| HT1080 | Fibrosarcoma | 16.7 | 24 | [5] |

| IMR-32 | Neuroblastoma | ~35 | 24 | [7] |

| Capan-1 | Pancreatic Cancer | < 5 | 72 | [8] |

| AsPC-1 | Pancreatic Cancer | < 5 | 72 | [8] |

| MIA-PaCa-2 | Pancreatic Cancer | < 5 | 72 | [8] |

| HeLa | Cervical Cancer | < 3.6 µg/mL | Not Specified | [2] |

| Hep-2 | Laryngeal Cancer | < 3.6 µg/mL | Not Specified | [2] |

| PC-3 | Prostate Cancer | < 3.6 µg/mL | Not Specified | [2] |

| U251 | Glioblastoma | < 3.6 µg/mL | Not Specified | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects through the induction of multiple cell death pathways, primarily apoptosis and ferroptosis.

Induction of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound has been shown to be a potent inducer of ferroptosis in cancer cells.[3][4][5]

Signaling Pathway of this compound-Induced Ferroptosis:

Caption: this compound-induced ferroptosis signaling pathway.

This compound induces ferroptosis through a dual mechanism:

-

Inhibition of the Cystine/Glutamate Antiporter (SLC7A11): this compound blocks the SLC7A11 transporter, leading to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Depletion of Glutathione (GSH) and Inactivation of GPX4: The reduction in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.

-

Mitochondrial Uncoupling and Increased Iron: this compound also acts as a mitochondrial uncoupler, which is a necessary step for the induction of ferroptosis.[3][5] This leads to the upregulation of heme oxygenase-1 (HMOX1), which in turn increases the intracellular labile iron pool (Fe²⁺).[3][7][8]

-

Lipid Peroxidation: The combination of GPX4 inactivation and increased intracellular iron promotes the accumulation of lipid peroxides, ultimately leading to ferroptotic cell death.

Induction of Apoptosis

In addition to ferroptosis, this compound can also induce apoptosis, a form of programmed cell death, in various cancer cells.[9]

Signaling Pathway of this compound-Induced Apoptosis:

Caption: this compound-induced apoptosis signaling pathway.

The apoptotic pathway induced by this compound involves:

-

Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8][10]

-

Caspase Activation: Cytochrome c activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Unfolded Protein Response (UPR): this compound can also activate the unfolded protein response (UPR), a cellular stress response.[8][10] This leads to the upregulation of DNA damage-inducible transcript 3 (DDIT3), which is a key regulator of UPR-mediated cell death.[8][10]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Protocols for Biological Assays

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: General workflow for assessing this compound cytotoxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the this compound concentration.

Protocol: Measurement of Lipid Peroxidation

Lipid peroxidation can be assessed by measuring the levels of malondialdehyde (MDA), a product of lipid breakdown.

Materials:

-

Treated and untreated cells

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Cell Lysis: Harvest and lyse the cells.

-

Precipitation: Add TCA solution to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture and collect the supernatant.

-

TBA Reaction: Add TBA solution to the supernatant and heat at 95°C for 25-30 minutes to allow the formation of a pink-colored MDA-TBA adduct.

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Quantification: The concentration of MDA can be calculated using its molar extinction coefficient.

Protocol: Measurement of Intracellular Glutathione (GSH) Levels

Materials:

-

Treated and untreated cells

-

Metaphosphoric acid (MPA) for deproteination

-

Assay buffer

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Glutathione reductase

-

NADPH

-

Multi-well spectrophotometer

Procedure:

-

Sample Preparation: Harvest the cells and deproteinate the cell lysate using MPA.

-

Assay Reaction: In a 96-well plate, add the deproteinated sample, assay buffer, DTNB, and glutathione reductase.

-

Initiate Reaction: Start the reaction by adding NADPH.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the GSH concentration.

-

Quantification: Calculate the GSH concentration by comparing the rate of the sample to a standard curve of known GSH concentrations.

Conclusion

This compound, a natural product isolated from Clusia species, has demonstrated significant potential as an anticancer agent. Its ability to induce both apoptosis and ferroptosis in cancer cells through multiple signaling pathways makes it a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and isolation to its detailed mechanisms of action. The provided experimental protocols offer a practical resource for researchers aiming to investigate this promising compound further. Future research should focus on in vivo efficacy studies and the identification of specific molecular targets to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of this compound by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A review of this compound: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microarray analysis of this compound-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Microarray analysis of this compound-induced cytotoxic effects on pancreatic cancer cells reveals activ | British Pharmacological Society [bps.ac.uk]

A Technical Guide to the Total Synthesis of (±)-7-epi-Nemorosone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the total synthesis of (±)-7-epi-nemorosone, a polycyclic polyprenylated acylphloroglucinol (PPAP) natural product. The synthesis, developed by Zhang and Porco, establishes a viable route to this class of compounds, which are of significant interest due to their complex structures and potential biological activities. This guide details the retrosynthetic analysis, forward synthesis, experimental protocols, and quantitative data, presented for clarity and reproducibility.

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-7-epi-nemorosone hinges on disconnecting the molecule at key positions to reveal simpler, more accessible starting materials. The core bicyclo[3.3.1]nonane structure is a primary target for disconnection. The authors envisioned that the target molecule 2 could be derived from the bis-O-acylated bicyclo[3.3.1]nonane 7 through a palladium(0)-mediated reduction. Intermediate 7 was thought to be accessible from the adamantane alcohol 8 via an organocerium-mediated retro-aldol/vinyl metal addition. Finally, the adamantane core 8 could be constructed from the known α-acetoxy enal 9 and acylphloroglucinol 10 through an alkylative dearomatization-annulation sequence.

Total Synthesis Pathway

The forward synthesis commences with the reaction of acylphloroglucinol 10 and aldehyde 9 under basic conditions, followed by an acidic workup to yield the adamantane alcohol 8 . This intermediate is then subjected to a tandem retro-aldol/Grignard addition using a pre-activated CeCl₃/vinylmagnesium bromide mixture. The resulting product is acylated to afford the bis-acylated compound 11 . A subsequent palladium-mediated deoxygenation, followed by a global cross-metathesis, yields the triprenylated core structure 22 . Finally, deprotection of the pivalate group with tetrabutylammonium hydroxide furnishes the target molecule, (±)-7-epi-nemorosone 2 .

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-7-epi-nemorosone.

| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| 1 | Acylphloroglucinol (10), α-Acetoxy enal (9) | Adamantane alcohol (8) | 1. Basic conditions; 2. conc. HCl, THF, rt | 50 (2 steps) |

| 2 | Adamantane alcohol (8) | Bis-acylated compound (11) | 1. CeCl₃, vinylmagnesium bromide; 2. Ac₂O, pyridine, DMAP | 45 (2 steps) |

| 3 | Adamantane alcohol (8) | Pivalate protected intermediate (20) | 1. CeCl₃, vinylmagnesium bromide; 2. Ac₂O, pyridine, DMAP; 3. Pivaloyl chloride, pyridine | 45 (3 steps) |

| 4 | Pivalate protected intermediate (20) | Deoxygenated intermediate (21) | Pd₂(dba)₃, P(2-furyl)₃, Et₃N, HCOOH | 61 |

| 5 | Deoxygenated intermediate (21) | Triprenylated core (22) | Grubbs II catalyst, 1-methyl-1-(4-methylpent-3-enyl)ethene | High Yield |

| 6 | Triprenylated core (22) | (±)-7-epi-Nemorosone (2) | Tetrabutylammonium hydroxide, THF | 78 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Adamantane alcohol (8)

To a solution of acylphloroglucinol 10 and aldehyde 9 in a suitable solvent, a base is added, and the reaction is stirred at room temperature. After completion, the reaction is quenched and subjected to an acidic workup with concentrated HCl in THF to afford adamantane alcohol 8 . The product is purified by column chromatography.[1]

Tandem Retro-aldol/Grignard Addition and Acylation to form Bis-acylated compound (11)

Anhydrous CeCl₃ is suspended in THF and stirred for 2 hours at room temperature. The suspension is then cooled to -78 °C, and vinylmagnesium bromide is added dropwise. The mixture is stirred for another 2 hours at -78 °C before a solution of adamantane alcohol 8 in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is then dissolved in pyridine, and acetic anhydride and a catalytic amount of DMAP are added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield bis-acylated compound 11 .[1]

Palladium-Mediated Deoxygenation of Pivalate protected intermediate (20)

To a solution of the pivalate protected intermediate 20 in a suitable solvent, Pd₂(dba)₃, P(2-furyl)₃, and Et₃N are added. Formic acid is then added dropwise, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to give the deoxygenated intermediate 21 .[1][2]

Global Cross Metathesis to form Triprenylated core (22)

The deoxygenated intermediate 21 and 1-methyl-1-(4-methylpent-3-enyl)ethene are dissolved in degassed CH₂Cl₂. Grubbs II catalyst is then added, and the reaction mixture is stirred at room temperature under an argon atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the triprenylated core structure 22 .[1][2]

Deprotection to (±)-7-epi-Nemorosone (2)

To a solution of the triprenylated core 22 in THF, a solution of tetrabutylammonium hydroxide (TBAH) is added. The reaction is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is neutralized with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product, (±)-7-epi-nemorosone 2 , is purified by preparative HPLC.[1]

References

A Technical Guide to the Stereoselective Total Synthesis of Nemorosone

For Researchers, Scientists, and Drug Development Professionals

Nemorosone, a polycyclic polyprenylated acylphloroglucinol (PPAP), has garnered significant attention from the scientific community due to its complex molecular architecture and promising biological activities.[1] Isolated from plants of the Clusia genus, this compound has demonstrated a range of therapeutic potentials, including antibacterial, anti-malarial, and potent cytotoxic effects against various human cancer cell lines.[1] Its intriguing structure, characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core, has presented a formidable challenge to synthetic chemists, inspiring the development of innovative and elegant strategies for its stereoselective total synthesis. This guide provides an in-depth overview of the key synthetic approaches, complete with experimental details, quantitative data, and visual workflows to aid researchers in the field of natural product synthesis and drug discovery.

Retrosynthetic Strategies and Key Transformations

The total synthesis of this compound has been approached by several research groups, each employing unique strategies to construct the sterically congested bicyclic core and control the stereochemistry of its multiple chiral centers. This guide will focus on three prominent syntheses: the work of Uwamori and Nakada, the approach by Tsukano, Siegel, and Danishefsky, and the synthesis of (±)-7-epi-nemorosone by Porco and colleagues.

The Uwamori and Nakada Approach: A Focus on Intramolecular Cyclopropanation

A highly stereoselective total synthesis of this compound was reported by Uwamori and Nakada, featuring an intramolecular cyclopropanation of an α-diazo ketone as a key step to construct the bicyclo[3.3.1]nonane core.[2][3] The retrosynthesis hinges on disconnecting the C1-C8 and C5-C6 bonds of the bicyclic system, leading back to a more flexible cyclooctane precursor.

Caption: Retrosynthetic analysis of the Uwamori and Nakada synthesis.

The Danishefsky Synthesis: Differentiation of Nonconventional Carbanions

The synthesis developed by the Danishefsky group showcases the use of "nonconventional carbanions" to achieve the total synthesis of both this compound and its isomer, clusianone, from a common intermediate.[3] A key feature of their strategy is an iodonium-induced carbocyclization to form the bicyclic core.

Caption: Key transformations in the Danishefsky synthesis of this compound.

The Porco Synthesis of (±)-7-epi-Nemorosone: A Concise Approach

Porco and coworkers reported a concise total synthesis of (±)-7-epi-nemorosone, an epimer of this compound.[1][4] Their strategy relies on a retro-aldol-vinyl cerium addition to a hydroxy adamantane core structure, followed by a palladium-mediated deoxygenation.[1][4]

Caption: Retrosynthetic pathway for (±)-7-epi-nemorosone by Porco et al.

Quantitative Data Summary

The following tables summarize the key quantitative data from the discussed syntheses, allowing for a direct comparison of their efficiencies.

Table 1: Key Reaction Yields in the Uwamori and Nakada Synthesis of this compound

| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) |

| Intramolecular Cyclopropanation | α-Diazo Ketone | Cyclopropane Intermediate | Rh₂(OAc)₄, CH₂Cl₂ | 95 |

| Regioselective Ring Opening | Cyclopropane Intermediate | Bicyclic Ketone | SmI₂, THF, HMPA | 89 |

| Chemo- and Stereoselective Hydrogenation | Bicyclic Ketone | This compound Precursor | H₂, Pd/C, EtOAc | 92 |

Table 2: Key Reaction Yields in the Danishefsky Synthesis of this compound

| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) |

| Iodonium-induced Carbocyclization | Acyclic Precursor A | Common Intermediate D | I₂, KI, KHCO₃, THF-H₂O | 32 |

| Elaboration to this compound | Common Intermediate D | This compound | Multi-step sequence | N/A |

Table 3: Key Reaction Yields in the Porco Synthesis of (±)-7-epi-Nemorosone

| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) (two steps) |

| Alkylative Dearomatization-Annulation | Acylphloroglucinol and α-Acetoxy Enal | Hydroxy Adamantane | 1. Base; 2. conc. HCl, THF | 50 |

| Retro-aldol/Vinyl Metal Addition | Hydroxy Adamantane | Bis-acylated Bicyclo[3.3.1]nonane | 1. CeCl₃, Vinylmagnesium bromide; 2. Ac₂O, pyridine, DMAP | 45 |

| Final Deprotection | Triprenylated core structure | (±)-7-epi-Nemorosone | TBAH | 78 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discussed syntheses.

Uwamori and Nakada: Intramolecular Cyclopropanation

To a solution of the α-diazo ketone (1.0 eq) in anhydrous CH₂Cl₂ (0.02 M) at room temperature was added Rh₂(OAc)₄ (0.01 eq). The reaction mixture was stirred for 30 minutes, after which the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to afford the cyclopropane intermediate.

Danishefsky: Iodonium-induced Carbocyclization

A solution of the acyclic precursor A (1.0 eq) in a mixture of THF and water (2:1, 0.05 M) was treated with KHCO₃ (5.0 eq), followed by the portion-wise addition of I₂ (2.0 eq) and KI (3.0 eq) at room temperature. The reaction was stirred for 24 hours. The mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous Na₂S₂O₃ and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash chromatography to yield the common intermediate D.

Porco: Retro-aldol/Vinyl Cerium Addition

To a suspension of anhydrous CeCl₃ (4.0 eq) in THF (0.1 M) at -78 °C was added vinylmagnesium bromide (1.0 M in THF, 4.0 eq) dropwise. The mixture was stirred at -78 °C for 1 hour. A solution of the hydroxy adamantane (1.0 eq) in THF was then added, and the reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated to give the crude diol, which was used in the next step without further purification.

Biological Activity and Signaling Pathways

This compound's potent cytotoxicity against cancer cells is believed to be, in part, due to its activity as a protonophoric mitochondrial uncoupler.[1][4] This disruption of mitochondrial function can trigger programmed cell death, or apoptosis. While the precise signaling cascades are still under investigation, evidence suggests the involvement of key cellular regulatory pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

This guide has provided a comprehensive overview of the stereoselective total synthesis of this compound, a challenging and biologically significant natural product. By detailing various synthetic strategies, providing quantitative data for comparison, and outlining key experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis of complex molecules and the development of new therapeutic agents. The continued exploration of novel synthetic routes to this compound and its analogs will undoubtedly lead to further advancements in the field of organic chemistry and drug discovery.

References

The Nemorosone Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorosone, a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), has garnered significant attention for its diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Found predominantly in the floral resins of Clusia species, this complex natural product presents a fascinating case study in plant specialized metabolism.[3] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on its enzymatic machinery, metabolic intermediates, and regulatory aspects. The guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

This compound is a type A PPAP, characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core.[4][5] Its biosynthesis is a hybrid pathway, drawing precursors from both the polyketide and the mevalonate/methylerythritol phosphate (MEP/MVA) pathways.[1][6] The general biosynthetic route involves the formation of a benzophenone scaffold, followed by a series of prenylation and cyclization events to construct the intricate polycyclic architecture.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages: 1) formation of the benzophenone core, 2) prenylation of the aromatic ring, and 3) oxidative cyclization to form the characteristic bicyclo[3.3.1]nonane core. While the complete pathway in Clusia rosea is yet to be fully elucidated, studies on related enzymes in other species, particularly from the Hypericaceae family, have provided significant insights.

Formation of the Benzophenone Core

The initial step is the formation of a benzophenone skeleton, which is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . This enzyme catalyzes the condensation of a starter CoA-ester with three molecules of malonyl-CoA. In the context of this compound biosynthesis, the likely starter molecule is benzoyl-CoA .[7]

The reaction proceeds as follows: Benzoyl-CoA + 3 Malonyl-CoA → 2,4,6-Trihydroxybenzophenone + 4 CoASH + 3 CO2

Prenylation of the Benzophenone Core

Following the formation of 2,4,6-trihydroxybenzophenone, the aromatic ring undergoes prenylation at the C5 position. This reaction is catalyzed by one or more aromatic prenyltransferases (PTs) , which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) derived from the MEP or MVA pathway. For this compound, which contains three prenyl groups, a series of prenylation steps is required. A key intermediate is a gem-diprenylated phlorbenzophenone.[1]

Oxidative Cyclization

The final and most complex step is the formation of the bicyclo[3.3.1]nonane core. A recent study on Hypericum sampsonii has shed light on this crucial transformation.[1] A bifunctional prenyltransferase, HsCPTa , was shown to catalyze the regiodivergent prenylative cyclization of a gem-diprenylated phlorbenzophenone precursor, grandone , to form 7-epi-nemorosone . This enzyme likely performs a head-to-middle prenylation, initiating a cascade of cyclizations.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is scarce. However, some data on metabolite concentration and enzyme activity from related pathways can provide a frame of reference.

| Parameter | Value | Species | Tissue/Enzyme | Reference |

| Metabolite Concentration | ||||

| This compound | 43 µg/mg fresh weight | Clusia minor | Fully mature flower bud | [8] |

| Enzyme Kinetics | ||||

| Benzophenone Synthase (BPS) | Km (benzoyl-CoA): ~5 µM | Hypericum androsaemum | Recombinant enzyme | [7] |

| Km (malonyl-CoA): ~20 µM | Hypericum androsaemum | Recombinant enzyme | [7] | |

| kcat: ~1.5 min⁻¹ | Hypericum androsaemum | Recombinant enzyme | [7] |

Experimental Protocols

Detailed experimental protocols for the this compound biosynthetic pathway are not yet established. However, based on studies of similar pathways, the following methodologies can be adapted.

Benzophenone Synthase (BPS) Activity Assay

This protocol is adapted from studies on BPS from Hypericum species.[9]

Objective: To determine the enzymatic activity of BPS by measuring the formation of 2,4,6-trihydroxybenzophenone.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Benzoyl-CoA solution (1 mM in water)

-

[2-¹⁴C]Malonyl-CoA (50-60 mCi/mmol)

-

Plant protein extract or purified recombinant BPS

-

Ethyl acetate

-

Scintillation cocktail

-

HPLC system with a radioactivity detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

100 µL 0.1 M Potassium phosphate buffer (pH 7.0)

-

10 µL Benzoyl-CoA solution (final concentration 50 µM)

-

10 µL [2-¹⁴C]Malonyl-CoA (final concentration ~5 µM)

-

20 µL Protein extract (containing BPS)

-

Add water to a final volume of 200 µL.

-

-

Initiate the reaction by adding the protein extract.

-

Incubate the mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge for 5 minutes at 10,000 x g.

-

Transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the product by HPLC with a radioactivity detector, comparing the retention time to an authentic standard of 2,4,6-trihydroxybenzophenone.

-

Quantify the product based on the radioactivity incorporated.

Membrane-Bound Prenyltransferase Assay

This protocol is a generalized procedure for assaying membrane-bound prenyltransferases, which can be adapted for the enzymes involved in this compound biosynthesis.[7]

Objective: To measure the transfer of a prenyl group from a donor (e.g., DMAPP) to an acceptor molecule (e.g., 2,4,6-trihydroxybenzophenone or a prenylated intermediate).

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Acceptor substrate (e.g., grandone) (100 µM in DMSO)

-

[¹⁴C]DMAPP (50-60 mCi/mmol)

-

Microsomal fraction containing the prenyltransferase

-

Ethyl acetate

-

Silica gel TLC plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture in a glass vial:

-

50 µL Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂ and 1 mM DTT.

-

5 µL Acceptor substrate solution.

-

5 µL [¹⁴C]DMAPP.

-

20 µL Microsomal fraction.

-

Add water to a final volume of 100 µL.

-

-

Initiate the reaction by adding the microsomal fraction.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Spot the ethyl acetate layer onto a silica gel TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Visualize the radioactive product using a phosphorimager or by scraping the corresponding spot and performing scintillation counting.

Future Directions

The elucidation of the this compound biosynthetic pathway is still in its early stages. Future research should focus on:

-

Identification and characterization of the benzophenone synthase from Clusia rosea : This is the crucial first committed step in the pathway.

-

Isolation and functional characterization of the specific prenyltransferases involved in the sequential prenylation of the benzophenone core in Clusia.

-

Transcriptome analysis of Clusia rosea floral tissues to identify candidate genes for BPS and PTs.

-

In-depth quantitative analysis of metabolite pools and gene expression levels at different stages of flower development to understand the regulation of the pathway.

-

Heterologous expression and structural studies of the biosynthetic enzymes to understand their catalytic mechanisms and substrate specificities.

A complete understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of chemical diversity in plants but also open up avenues for the biotechnological production of this valuable class of compounds.

References

- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multiplex approach of MS, 1D-, and 2D-NMR metabolomics in plant ontogeny: A case study on Clusia minor L. organs (leaf, flower, fruit, and seed) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]

Nemorosone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nemorosone, a polycyclic polyprenylated acylphloroglucinol, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth overview of the molecular pathways this compound modulates in cancer cells, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action: A Multi-pronged Attack

This compound exerts its cytotoxic effects on cancer cells through several interconnected mechanisms, primarily revolving around the induction of distinct forms of programmed cell death and the disruption of critical cellular processes. The principal modes of action identified are the induction of ferroptosis and apoptosis, alongside cell cycle arrest. A key initiating event in these processes appears to be this compound's ability to act as a potent protonophoric mitochondrial uncoupler.[1][2][3]

Ferroptosis Induction

This compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3][4] This process is initiated by this compound's ability to disrupt mitochondrial bioenergetics through uncoupling.[1][2] The mechanism of this compound-induced ferroptosis is a "double-edged sword," involving two key events:

-

Inhibition of the Cystine/Glutamate Antiporter (System xc⁻): this compound blocks the System xc⁻, leading to a depletion of intracellular cysteine. This, in turn, reduces the levels of glutathione (GSH), a critical antioxidant enzyme, thereby increasing cellular susceptibility to oxidative stress and lipid peroxidation.[1][3][4]

-

Activation of the KEAP1-NRF2-HMOX1 Axis: At later stages, this compound treatment leads to the activation of the KEAP1-NRF2 signaling pathway. This results in the upregulation of Heme Oxygenase-1 (HMOX1), which increases the intracellular labile iron (Fe²⁺) pool. The excess iron, in the presence of reactive oxygen species (ROS), further exacerbates lipid peroxidation, a hallmark of ferroptosis.[1][4]

A structural variant, methylthis compound, which lacks the ability to uncouple mitochondrial respiration, fails to induce cell death, underscoring the critical role of mitochondrial dysfunction in initiating ferroptosis.[1][4]

Apoptosis Induction

In several cancer cell lines, this compound has been shown to induce apoptosis, a caspase-dependent form of programmed cell death.[3][5][6] The apoptotic cascade is initiated by the dissipation of the mitochondrial membrane potential, a direct consequence of this compound's mitochondrial uncoupling activity.[2][5][6] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspases-3/7, ultimately leading to apoptotic cell death.[5] this compound has also been shown to elevate cytosolic calcium levels, which can further contribute to the induction of apoptosis.[5][6]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[5][7][8][9] In estrogen receptor-positive (ERα+) breast cancer cells (MCF-7), this compound induces a G₀/G₁ phase arrest.[7] Similarly, in pancreatic cancer cells, treatment with this compound at lower concentrations leads to an accumulation of cells in the G1 phase, while higher concentrations result in a G2 arrest.[5] In neuroblastoma cells, this compound causes an accumulation in the G0/G1 phase, which is associated with a significant upregulation of the cell cycle inhibitor p21Cip1.[9]

Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are mediated through the modulation of several key signaling pathways:

-

pERK1/2 and pAkt Signaling: In ERα+ breast cancer cells, this compound treatment leads to a reduction in the phosphorylation of ERK1/2 and Akt, two key proteins involved in cell survival and proliferation pathways.[7] In contrast, in neuroblastoma cells, this compound was found to dephosphorylate ERK1/2, likely through the inhibition of its upstream kinase MEK1/2, while having no significant effect on JNK, p38 MAPK, and Akt/PKB signaling.[5][9]

-

Unfolded Protein Response (UPR): In pancreatic cancer cells, this compound has been shown to activate the unfolded protein response (UPR). This suggests that this compound could be particularly effective in tumors with elevated UPR levels, pushing them towards apoptosis.[5][6] DNA damage-inducible transcript 3 has been identified as a key regulator in this UPR-mediated cell death.[5][6]

Quantitative Data: Cytotoxic Potency of this compound

The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) demonstrating its potent anti-cancer activity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| LAN-1 | Neuroblastoma | ~4 | 24 | [9] |

| NB69 | Neuroblastoma | < 6.5 | 24 | [9] |

| Kelly | Neuroblastoma | < 6.5 | 24 | [9] |

| SK-N-AS | Neuroblastoma | < 6.5 | 24 | [9] |

| Capan-1 | Pancreatic Cancer | Not specified | 24, 72 | [5] |

| AsPC-1 | Pancreatic Cancer | Not specified | 24, 72 | [5] |

| MIA-PaCa-2 | Pancreatic Cancer | Not specified | 24, 72 | [5] |

| HT1080 | Fibrosarcoma | Highly potent | 12 | [3] |

| IMR-32 | Neuroblastoma | Highly potent | 24 | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assays

-

MTT/MTS/Resazurin Assays:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the respective reagent (MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[10][11]

-

For MTT assays, a solubilization solution is added to dissolve the formazan crystals.[10][11]

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Harvest cells after treatment with this compound.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13]

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Harvest and wash cells as described above.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[12]

-

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Signaling pathways of this compound-induced ferroptosis, apoptosis, and cell cycle arrest in cancer cells.

Caption: General experimental workflow for investigating the mechanism of action of this compound.

References

- 1. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microarray analysis of this compound-induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microarray analysis of this compound-induced cytotoxic effects on pancreatic cancer cells reveals activ | British Pharmacological Society [bps.ac.uk]

- 7. Cytotoxic activity of this compound in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic activity of this compound in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. research.pasteur.fr [research.pasteur.fr]

- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 14. img.abclonal.com [img.abclonal.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Therapeutic Potential of Nemorosone: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Nemorosone, a polycyclic polyprenylated acylphloroglucinol primarily isolated from the floral resins of Clusia species, has emerged as a promising natural compound with a diverse range of biological activities.[1] Its demonstrated efficacy against various cancer cell lines, inflammatory processes, microbial pathogens, and parasites has positioned it as a compelling candidate for further drug development. This in-depth technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its multifaceted therapeutic potential and the experimental methodologies used to elucidate its mechanisms of action.

Quantitative Analysis of this compound's Biological Activities

The biological efficacy of this compound has been quantified across a spectrum of preclinical models. The following tables summarize the key inhibitory and cytotoxic concentrations of this compound in various assays, providing a comparative reference for researchers.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT1080 | Fibrosarcoma | Cytotoxicity | < 10 (at 12h) | [2][3] |

| IMR-32 | Neuroblastoma | Cytotoxicity | ~20 (at 24h) | [2][3] |

| HT22 | Mouse Hippocampal Neuronal | Cytotoxicity | > 40 (at 24h) | [2][3] |

| U87MG | Glioblastoma | Cytotoxicity | > 40 (at 24h) | [2][3] |

| U373MG | Glioblastoma | Cytotoxicity | > 40 (at 24h) | [2][3] |

Table 2: Anti-inflammatory and Antimicrobial Activities of ent-Nemorosone

| Activity | Assay | IC50 / MIC | Reference |

| Anti-inflammatory | Acetylcholinesterase Inhibition (Rainy Season) | 0.35 µg/mL | [4] |

| Anti-inflammatory | Acetylcholinesterase Inhibition (Dry Season) | 0.28 µg/mL | [4] |

| Antimicrobial | Streptococcus mutans Biofilm Adhesion | - | [4] |

| Antimicrobial | Streptococcus mutans Polysaccharide Production | - | [4] |

Table 3: Leishmanicidal and Anti-HIV Activities of this compound and its Analogs

| Activity | Organism/Target | Compound | IC50 / EC50 | Reference |

| Leishmanicidal | Leishmania spp. | This compound | - | [1] |

| Anti-HIV | Lentiviral Infection | 7-epi-nemorosone | < 1 µM | [3] |

| Anti-HIV | MMLV Reverse Transcriptase | 7-epi-nemorosone | > 25 µM | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical cellular signaling pathways. Understanding these pathways is key to deciphering its mechanism of action and identifying potential therapeutic targets.

Ferroptosis Induction Pathway

This compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[2][3][5] This process is initiated through a dual mechanism: the depletion of glutathione (GSH) via the inhibition of the cystine/glutamate antiporter (System xc⁻) and the subsequent activation of the KEAP1-NRF2-HMOX1 axis.[2][3] This leads to an accumulation of intracellular labile iron (Fe²⁺) and excessive lipid peroxidation, ultimately culminating in cell death.

References

- 1. A review of this compound: Chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorosone as a Mitochondrial Uncoupler: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorosone, a polycyclic polyprenylated acylphloroglucinol, has garnered significant attention in the scientific community for its potent anti-cancer properties.[1][2] A primary mechanism underpinning its cytotoxicity is its function as a powerful mitochondrial uncoupler.[1][3] This technical guide provides an in-depth exploration of this compound's role as a mitochondrial uncoupler, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and related experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and other mitochondrial-targeting agents.

Introduction to Mitochondrial Uncoupling

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. This process involves the electron transport chain (ETC), which pumps protons across the in/ner mitochondrial membrane, creating an electrochemical gradient known as the proton motive force (PMF). This force, composed of both a membrane potential (ΔΨm) and a pH gradient, drives the synthesis of ATP by ATP synthase.

Mitochondrial uncouplers are molecules that disrupt this coupling of respiration to ATP synthesis.[4] They function by creating an alternative pathway for protons to re-enter the mitochondrial matrix, dissipating the PMF.[5] This leads to an increase in the rate of oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, while ATP synthesis is significantly reduced. The energy that would have been used for ATP production is instead dissipated as heat.[6] This disruption of mitochondrial bioenergetics can trigger various cellular responses, including apoptosis and other forms of cell death, making mitochondrial uncouplers a compelling area of investigation for cancer therapy.[5]

This compound: A Potent Protonophoric Mitochondrial Uncoupler

This compound has been identified as a potent protonophoric mitochondrial uncoupler, with a potency comparable to the classical uncoupler carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[1][7] Its mechanism of action involves the direct transport of protons across the inner mitochondrial membrane, a characteristic feature of protonophores.[1][5] This activity has been demonstrated in both isolated rat liver mitochondria and in various cancer cell lines.[1][7]

The uncoupling activity of this compound leads to a cascade of mitochondrial and cellular events, including:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): this compound causes a rapid and significant decrease in the mitochondrial membrane potential.[1][3]

-

Increased Oxygen Consumption: In line with its uncoupling nature, this compound stimulates the rate of state 4 (resting state) respiration.[1]

-

Depletion of Cellular ATP: By uncoupling respiration from ATP synthesis, this compound leads to a marked decrease in intracellular ATP levels.[1][7]

-

Alterations in Calcium Homeostasis: this compound has been shown to induce the release of calcium from pre-loaded mitochondria and inhibit subsequent calcium uptake.[1]

-

Induction of Cell Death: The profound disruption of mitochondrial function by this compound ultimately triggers programmed cell death, primarily through apoptosis, in a variety of cancer cell lines.[3][8] More recent studies have also implicated ferroptosis as a mode of cell death induced by this compound.[9]

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on various cancer cell lines and mitochondrial functions.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified (effective at 1-25 µM) | 24 | MTT | [1] |

| NB69 | Neuroblastoma | < 6.5 | 24 | SRB | [10] |

| Kelly | Neuroblastoma | < 6.5 | 24 | SRB | [10] |

| SK-N-AS | Neuroblastoma | < 6.5 | 24 | SRB | [10] |

| LAN-1 | Neuroblastoma | < 6.5 | 24 | SRB | [10] |

| MCF-7 | Breast Cancer (ERα+) | Not specified (inhibited viability) | 24 | MTT | [11] |

| MDA-MB-231 | Breast Cancer (ERα-) | No effect | 24 | MTT | [11] |

| HT1080 | Fibrosarcoma | Highly potent (near 100% death at 12h) | 12 | Not specified | [9] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Potent (~70% death at 24h) | 24 | Not specified | [9] |

| Leishmania tarentolae (promastigotes) | - | 0.67 ± 0.17 | - | - | [2] |

| Peritoneal macrophages (BALB/c mice) | - | 29.5 ± 3.7 | - | - | [2] |

Table 2: Effects of this compound on Mitochondrial Respiratory Chain Complexes

| Mitochondrial Source | Complex | Effect | IC50 (µM) | Reference |

| Leishmania tarentolae | Complex II (Succinate:ubiquinone oxidoreductase) | Inhibition | Species-specific inhibition | [12] |

| Bovine Heart | Complex III (Ubiquinol:cytochrome c oxidoreductase) | Inhibition | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a mitochondrial uncoupler.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

-

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Culture medium

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).[15][16]

-

Materials:

-

JC-1 stock solution (e.g., 5 mg/mL in DMSO)

-

Culture medium

-

Fluorescence microscope or flow cytometer

-

CCCP (positive control for depolarization)

-

-

Protocol:

-

Culture cells on glass coverslips or in appropriate culture plates.

-

Treat cells with this compound for the desired time. Include a positive control group treated with CCCP (e.g., 10 µM for 15-30 minutes).

-

Prepare a JC-1 staining solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µg/mL.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with warm PBS.

-

Immediately analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic or depolarized cells, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Measurement of Oxygen Consumption Rate (OCR)

High-resolution respirometry is used to measure the oxygen consumption rate of intact or permeabilized cells.

-

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Substrates (e.g., pyruvate, malate, succinate)

-

Inhibitors (e.g., oligomycin, rotenone, antimycin A)

-

Uncoupler (e.g., CCCP or FCCP for comparison)

-

-

Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

-

Harvest and resuspend cells in respiration medium.

-

Add a known number of cells to the respirometer chamber.

-

ROUTINE respiration: Measure the basal oxygen consumption rate.

-

LEAK respiration (State 4o): Add oligomycin to inhibit ATP synthase. The remaining OCR is due to proton leak.

-

Uncoupling with this compound: Titrate this compound in steps to determine its effect on OCR. An increase in OCR after oligomycin indicates uncoupling activity.

-

Electron Transport System (ETS) Capacity: Add a classical uncoupler (e.g., CCCP) to achieve maximal OCR.

-

Residual Oxygen Consumption (ROX): Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to block the ETC and measure non-mitochondrial oxygen consumption.

-

ATP Depletion Assay

Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.[17]

-

Materials:

-

ATP assay kit (containing luciferase and D-luciferin)

-

Lysis buffer

-

Luminometer

-

-

Protocol:

-

Culture and treat cells with this compound as desired.

-

Lyse the cells according to the kit manufacturer's instructions to release ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

-

Mitochondrial Calcium Measurement

Changes in mitochondrial calcium can be monitored using fluorescent indicators that accumulate in the mitochondria.[18][19]

-

Materials:

-

Mitochondrial calcium indicator dye (e.g., Rhod-2 AM)

-

Fluorescence microscope

-

Imaging buffer

-

-

Protocol:

-

Load cells with the calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence images.

-

Add this compound and continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in mitochondrial calcium concentration (due to release from stores), while a decrease after an initial rise can indicate subsequent calcium efflux or mitochondrial dysfunction.

-

Visualizations

Signaling Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of this compound as a mitochondrial uncoupler.

References

- 1. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of mitochondria in the leishmanicidal effects and toxicity of acyl phloroglucinol derivatives: this compound and guttiferone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-cancer agent this compound is a new potent protonophoric mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic activity of this compound in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of this compound in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of mitochondria in the leishmanicidal effects and toxicity of acyl phloroglucinol derivatives: this compound and guttiferone A | Parasitology | Cambridge Core [cambridge.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. 101.200.202.226 [101.200.202.226]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. Identification of kinase inhibitors by an ATP depletion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Explore the Powerhouse: Probes for Mitochondrial Morphology and Function | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Live Mitochondrial or Cytosolic Calcium Imaging Using Genetically-encoded Cameleon Indicator in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Power of Nemorosone: A Technical Guide to its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nemorosone, a polycyclic polyprenylated acylphloroglucinol originally isolated from the floral resins of Clusia species, has emerged as a promising natural compound with potent antiproliferative activities against a broad spectrum of cancer cells.[1][2] Its demonstrated ability to induce various forms of cell death, including apoptosis and ferroptosis, and to halt cell cycle progression underscores its potential as a lead compound for novel anticancer therapies.[1][3] This technical guide provides a comprehensive overview of the antiproliferative activities of this compound, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Quantitative Antiproliferative Activity of this compound

This compound exhibits significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| Leukemia | |||||

| Jurkat | T-cell leukemia | ~2.1-3.1 (mg/ml) | Not Specified | MTT | [4] |

| Colorectal Cancer | |||||

| HT-29 | Colorectal adenocarcinoma | 25.7 - 27.1 | 24 - 72 | Not Specified | MedchemExpress |

| LoVo | Colorectal adenocarcinoma | 22.8 - 64.3 | 24 - 72 | Not Specified | MedchemExpress |

| Pancreatic Cancer | |||||

| MIA-PaCa-2 | Pancreatic carcinoma | 5 | 72 | Not Specified | [5] |

| Other Pancreatic Lines | Pancreatic carcinoma | 5 | 72 | Not Specified | [5] |

| Breast Cancer | |||||

| MCF-7 | Breast adenocarcinoma (ERα+) | Not Specified | Not Specified | Not Specified | [6] |

| Neuroblastoma | |||||

| NB69 | Neuroblastoma | 3.1 ± 0.15 - 4.9 ± 0.22 | 24 | SRB | [7] |

| Kelly | Neuroblastoma | 3.1 ± 0.15 - 4.9 ± 0.22 | 24 | SRB | [7] |

| SK-N-AS | Neuroblastoma | 3.1 ± 0.15 - 4.9 ± 0.22 | 24 | SRB | [7] |

| LAN-1 | Neuroblastoma | 3.1 ± 0.15 - 4.9 ± 0.22 | 24 | SRB | [7] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Potent | 24 | Not Specified | [1][8] |

| Fibrosarcoma | |||||

| HT1080 | Fibrosarcoma | Highly Potent | 12 | Not Specified | [1][8] |

Note: The conversion of mg/ml to µM for Jurkat cells could not be accurately performed without the molecular weight of this compound being explicitly stated in that specific study. SRB stands for Sulforhodamine B assay.

Key Mechanisms of Antiproliferative Action

This compound exerts its anticancer effects through multiple, interconnected mechanisms, primarily by inducing programmed cell death and arresting the cell cycle.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, including leukemia, colorectal, and pancreatic cancer.[4] The apoptotic process induced by this compound involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and subsequent activation of caspases.

Below is a diagram illustrating the proposed apoptotic signaling pathway activated by this compound.

Caption: this compound-induced intrinsic apoptosis pathway.

Induction of Ferroptosis

Recent studies have revealed that this compound can also induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][3] This process is particularly relevant in fibrosarcoma and neuroblastoma cells.[8] this compound triggers ferroptosis through a dual mechanism: inhibiting the cystine/glutamate antiporter (System xc⁻), which leads to glutathione (GSH) depletion, and increasing the intracellular labile iron pool via the upregulation of heme oxygenase-1 (HMOX1).[1][3][6][8]

The signaling pathway for this compound-induced ferroptosis is depicted below.

Caption: this compound-induced ferroptosis pathway.

Cell Cycle Arrest at G0/G1 Phase

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[7] This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[9] The increased expression of these proteins inhibits the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are crucial for the G1 to S phase transition.[9]

The mechanism of this compound-induced G0/G1 cell cycle arrest is outlined in the following diagram.

Caption: this compound-induced G0/G1 cell cycle arrest.

Induction of the Unfolded Protein Response (UPR)

In pancreatic cancer cells, this compound has been shown to activate the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[10] Prolonged or overwhelming ER stress, as induced by this compound, can switch the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to cell death. This suggests that this compound could be particularly effective against tumors with high basal levels of ER stress.[11]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the antiproliferative activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

The workflow for a typical MTT assay is illustrated below.

Caption: General workflow for an MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry (FACS)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization (for adherent cells) or centrifugation.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels.[7] This is crucial for investigating the effects of this compound on signaling pathway components.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Conclusion

This compound demonstrates significant antiproliferative activity against a variety of cancer cell types through the induction of apoptosis and ferroptosis, as well as by causing cell cycle arrest at the G0/G1 phase. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation as a potential anticancer agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.

References

- 1. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of this compound-Induced Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activity of this compound in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Microarray analysis of this compound‐induced cytotoxic effects on pancreatic cancer cells reveals activation of the unfolded protein response (UPR) | Semantic Scholar [semanticscholar.org]

- 11. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

Nemorosone: An In-depth Technical Guide on its Antimicrobial Capabilities Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemorosone, a natural polycyclic polyprenylated acylphloroglucinol, has garnered significant interest for its diverse biological activities. While extensively studied for its anti-cancer properties, emerging evidence highlights its potential as an antimicrobial agent, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antimicrobial capabilities. Due to a notable gap in publicly available quantitative data, this document focuses on presenting established experimental protocols and hypothetical mechanisms of action to empower researchers in the evaluation of this compound and similar natural products.

Antimicrobial Spectrum of this compound

This compound has demonstrated antimicrobial activity, with reports specifically mentioning its efficacy against Gram-positive bacteria.[1] However, detailed studies providing specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad panel of Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis are not extensively documented in the current scientific literature. The lipophilic nature of this compound may facilitate its interaction with the bacterial cell membrane, a key feature of many antimicrobial compounds.

Quantitative Antimicrobial Data

A thorough review of existing literature reveals a lack of specific MIC and MBC values for this compound against key Gram-positive bacterial species. To facilitate future research and ensure data comparability, this section outlines the standardized formats for presenting such quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Reference |

| Staphylococcus aureus | e.g., 25923 | Data Not Available | |

| Bacillus subtilis | e.g., 6633 | Data Not Available | |

| Enterococcus faecalis | e.g., 29212 | Data Not Available | |